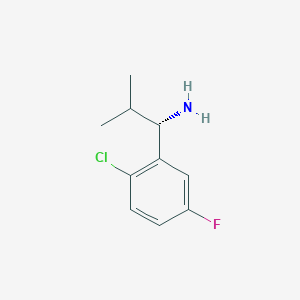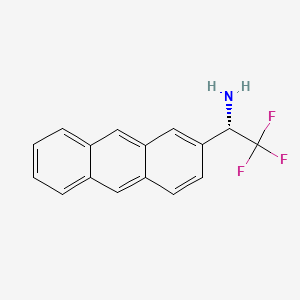
(1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine is a compound that features an anthracene moiety attached to a trifluoroethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine typically involves the reaction of 2-anthryl derivatives with trifluoroethylamine under controlled conditions. One common method includes the use of a silica-supported periodic acid catalyst to facilitate the reaction . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine can undergo various types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized under specific conditions to form anthraquinone derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoroethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
(1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its interactions with DNA and its potential as an anticancer agent.
Medicine: Research has explored its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of (1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and leading to potential anticancer effects . The pathways involved include the inhibition of DNA replication and transcription, ultimately leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
2-Anthryl benzimidazole derivatives: These compounds also feature an anthracene moiety and have been studied for their DNA interaction and anticancer activity.
(2S)-2-(2-Anthryl)pyrrolidine: Another compound with a similar anthracene structure, used in various chemical applications.
Uniqueness
(1S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine is unique due to its trifluoroethylamine group, which imparts distinct chemical properties and reactivity compared to other anthracene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C16H12F3N |
|---|---|
Peso molecular |
275.27 g/mol |
Nombre IUPAC |
(1S)-1-anthracen-2-yl-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C16H12F3N/c17-16(18,19)15(20)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9,15H,20H2/t15-/m0/s1 |
Clave InChI |
GYHKGMNJBQKBNZ-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@@H](C(F)(F)F)N |
SMILES canónico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


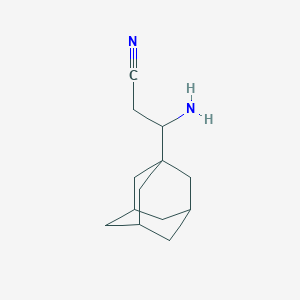
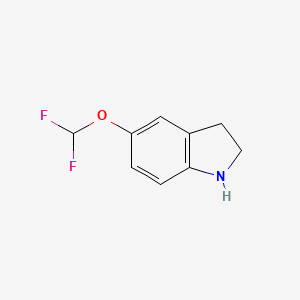
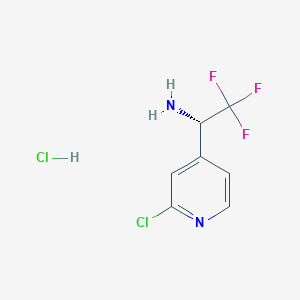
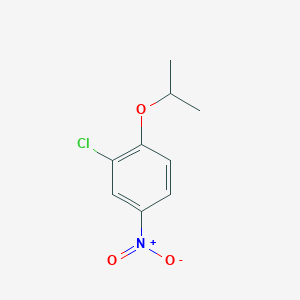
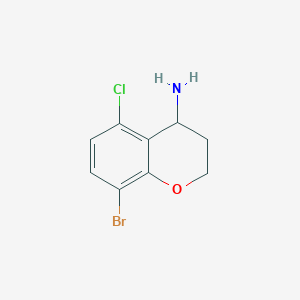
![Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate](/img/structure/B13042019.png)

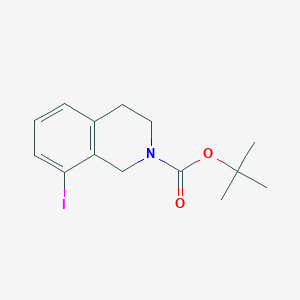
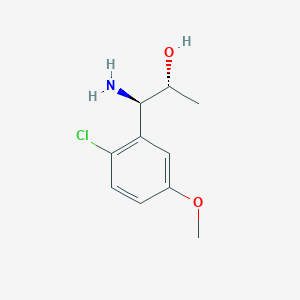
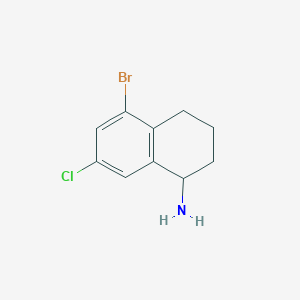
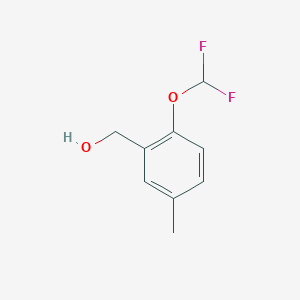
![methyl2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13042052.png)
